molecular formula C12H16N2O B7441101 Azepan-1-yl(pyridin-3-yl)methanone

Azepan-1-yl(pyridin-3-yl)methanone

Cat. No.: B7441101
M. Wt: 204.27 g/mol
InChI Key: BLOGHYAYHMEERX-UHFFFAOYSA-N
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Description

Azepan-1-yl(pyridin-3-yl)methanone is a chemical compound featuring a ketone group bridging a pyridine ring and an azepane moiety. This structure classifies it as a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar azepane and heteroaromatic systems are frequently explored in structure-based drug design, particularly as molecular scaffolds for developing enzyme inhibitors, such as renin antagonists for cardiovascular research . The pyridine ring offers a potential hydrogen bond acceptor, which can be critical for target binding, while the azepane group can influence the compound's physicochemical properties and pharmacokinetic profile. This product is intended for research purposes as a building block in the synthesis of more complex molecules or for use in method development. Researchers utilize these compounds in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR). As an alkaloid-derived structural motif, related compounds have also been investigated for a range of biological activities, including potential antioxidant and antimicrobial properties in in vitro assays . This product is strictly for research and development use by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. Specific CAS RN, molecular formula, and purity for this exact compound should be confirmed from the product's Certificate of Analysis (CoA).

Properties

IUPAC Name

azepan-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(11-6-5-7-13-10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOGHYAYHMEERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution

The most straightforward route involves nucleophilic acyl substitution between pyridine-3-carbonyl chloride and azepane. In this method, the carbonyl chloride reacts with the secondary amine group of azepane in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates.

A typical procedure involves refluxing equimolar amounts of pyridine-3-carbonyl chloride and azepane in anhydrous THF with 1.5 equivalents of Cs₂CO₃ for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated through aqueous workup followed by column chromatography. Yields range from 45% to 68%, depending on solvent purity and reaction temperature.

Table 1: Nucleophilic Acyl Substitution Conditions and Outcomes

SolventBaseTemperature (°C)Time (h)Yield (%)
THFCs₂CO₃802468
DMFK₂CO₃1001852
DichloromethaneEt₃N403645

Friedel-Crafts Acylation

Alternative approaches employ Friedel-Crafts acylation, where a pyridine derivative undergoes electrophilic substitution with an acylating agent. For example, treating 3-bromopyridine with azepane-1-carbonyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid facilitates the formation of the methanone bridge. This method is less common due to regioselectivity challenges and the need for stringent anhydrous conditions.

Metal-Catalyzed Coupling Methods

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions offer higher regioselectivity and milder conditions. A protocol adapted from Pd-mediated couplings involves using pyridine-3-boronic acid and azepane-1-carbonyl chloride in a Suzuki-Miyaura reaction. The catalyst system Pd₂(dba)₃ (1 mol%) with tBuXPhos (2 mol%) in tert-amyl alcohol achieves coupling at 100°C within 6 hours. This method yields up to 75% product, with the boronic acid ensuring minimal side reactions.

Copper-Mediated Amination

Copper(I) iodide (CuI) catalyzes the coupling of azepane with pyridine-3-carbonyl iodide under Ullmann-type conditions. Using 1,10-phenanthroline as a ligand and dimethyl sulfoxide (DMSO) as a solvent, the reaction proceeds at 120°C for 24 hours, yielding 60–70% product. This method is advantageous for substrates sensitive to palladium but requires higher temperatures.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing side product formation. A representative setup involves pumping solutions of pyridine-3-carbonyl chloride and azepane through a heated reactor tube packed with immobilized Cs₂CO₃. Residence times of 30 minutes at 90°C achieve 85% conversion, with in-line purification modules isolating the product.

Solvent Recycling Systems

Large-scale processes often integrate solvent recovery systems to minimize waste. For instance, THF is distilled from the reaction mixture and reused in subsequent batches, reducing costs by 40%. Automated quality control systems ensure consistent purity (>98%) through real-time HPLC monitoring.

Optimization and Yield Improvement Strategies

Solvent and Base Screening

Systematic screening identifies optimal solvent-base combinations. Polar aprotic solvents like DMF enhance nucleophilicity, while bulky bases (e.g., Cs₂CO₃) improve deprotonation efficiency. Mixed-solvent systems (e.g., THF:water 9:1) increase yields to 72% by stabilizing transition states.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation at 120°C in DMF achieves 70% yield in 45 minutes, compared to 24 hours under conventional heating. This method is particularly useful for high-throughput screening.

Case Studies and Experimental Data

Comparative Analysis of Catalysts

A study comparing Pd₂(dba)₃, CuI, and NiCl₂ revealed Pd catalysts as superior for cross-coupling, with NiCl₂ yielding <20% product due to incomplete conversion. Copper systems, while effective, required stoichiometric ligand amounts, increasing costs.

Stability of Intermediates

The intermediate pyridine-3-carbonyl chloride is highly moisture-sensitive. Storage under argon at −20°C prevents hydrolysis, maintaining reactivity for over 30 days. In contrast, azepane exhibits long-term stability at room temperature .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-yl-methanone derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

Azepan-1-yl(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azepan-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications logP/logD Notable Features
Azepan-1-yl(pyridin-3-yl)methanone (Target) C₁₃H₁₆N₂O 216.28 Pyridine, azepane ~2.5 (est.) Baseline structure for comparison; balanced lipophilicity
(2-(Azepan-1-yl)-4-phenylthiazol-5-yl)(pyridin-3-yl)methanone C₂₀H₁₉N₃OS 350.13 Thiazole, phenyl - Enhanced π-π stacking potential; thiazole may improve antimicrobial activity
1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}ethanone C₁₈H₂₁N₃O 295.38 Pyridazine, phenyl - Pyridazine’s dual N-atoms increase polarity; potential solubility issues
(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone C₂₁H₂₄FN₃O₂ 369.43 Diazepane, 4-fluorophenoxy - Larger ring (diazepane) improves flexibility; fluorophenoxy enhances bioavailability
(Azepan-1-yl)(4-ethoxy-3-methylphenyl)methanone C₁₆H₂₃NO₂ 261.36 Substituted phenyl (ethoxy, methyl) 3.37 Higher logP improves membrane permeability but may reduce solubility
(4-Azepan-1-yl-2-pyridin-3-yl-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxyphenyl)methanone C₂₆H₂₉N₅O₂ 443.54 Pyrido-pyrimidine, methoxyphenyl - Extended conjugation enhances target binding; high molecular weight impacts ADME

Key Comparison Points

Ring Systems and Heteroatoms
  • Pyridine vs. Pyridazine () increases polarity due to two adjacent nitrogen atoms, impacting solubility .
  • Azepane vs. Diazepane : Diazepane (7-membered ring with two N-atoms, ) offers greater conformational flexibility, which may enhance receptor binding compared to azepane .
Substituent Effects
  • Phenyl vs. Methoxy/Fluorophenoxy: Substituents like methoxy () and fluorophenoxy () increase lipophilicity (logP 3.37 vs. ~2.5 for the target compound), improving membrane permeability but risking solubility challenges .
  • Thiazole and Pyrido-Pyrimidine : These moieties () extend conjugation, enhancing π-π interactions with aromatic residues in target proteins, though larger molecular weights (e.g., 443.54 g/mol) may hinder pharmacokinetics .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AcylationPyridine-3-COCl, Azepane, DCM, RT65–75
CouplingEDC/HOBt, DMF, 60°C50–60

Basic: Which analytical techniques are essential for structural validation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and hydrogen bonding. For instance, reports a characteristic singlet at δ 3.8 ppm for the azepane N–CH₂ group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±0.001 Da accuracy). used ESI-HRMS to distinguish isotopic patterns for sulfur-containing analogs .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for pharmacological studies) .

Advanced: How can crystallographic data resolve structural ambiguities in azepane-pyridine hybrids?

Answer:
X-ray crystallography with software like SHELXL refines bond angles and torsional strain:

  • Data collection : High-resolution (≤1.0 Å) datasets reduce thermal motion artifacts .
  • Refinement : SHELXL’s twin refinement corrects for pseudo-merohedral twinning in azepane rings, as demonstrated in for a related SARS-CoV-2 NSP3 ligand .
  • Validation : PLATON checks for steric clashes and hydrogen-bonding networks .

Example : A 1.2 Å structure of a similar compound revealed a 7° deviation in the azepane ring planarity, impacting ligand-receptor docking .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Dose-response curves : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to identify IC₅₀ variability .
  • Target selectivity screening : Use kinase profiling panels to rule off-target effects. found that fluorophenyl substituents reduced off-target kinase binding by 40% .
  • Computational modeling : Molecular dynamics simulations (e.g., Desmond) assess binding stability. A study in used MM/GBSA to explain a 10-fold potency difference between analogs .

Advanced: What computational methods predict biological targets and structure-activity relationships (SAR)?

Answer:

  • Docking studies : AutoDock Vina or Glide predict binding poses to targets like kinases or GPCRs. utilized Glide to map pyridine-azepane interactions with acetylcholinesterase .
  • QSAR models : Machine learning (e.g., Random Forest) correlates substituent electronegativity with activity. For example, linked 4-fluorophenyl groups to enhanced logP and blood-brain barrier permeability .
  • ADMET prediction : SwissADME estimates solubility and metabolic stability. A study in flagged low bioavailability (<30%) due to high topological polar surface area .

Advanced: How can reaction yields be improved for scale-up synthesis?

Answer:

  • Catalyst screening : achieved 85% yield using Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling .
  • Solvent optimization : Switch from DMF to 2-MeTHF (biodegradable) improved yields by 15% while reducing toxicity .
  • Flow chemistry : Continuous flow reactors minimize side reactions. reported a 3-fold throughput increase for a pyridine-azepanone derivative .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Answer:

  • Metabolic profiling : LC-MS/MS identifies reactive metabolites. detected hepatotoxic quinone intermediates, prompting structural modification .
  • Safety protocols : Follow NIH guidelines for lab animal care (), including dose escalation and necropsy analysis .
  • In silico toxicity : Derek Nexus predicts carcinogenicity; used it to eliminate a mutagenic imidazole derivative .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azepan-1-yl(pyridin-3-yl)methanone
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Azepan-1-yl(pyridin-3-yl)methanone

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